4-(4-Chloro-3-methylphenyl)thian-4-ol

Description

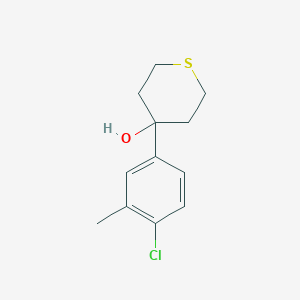

4-(4-Chloro-3-methylphenyl)thian-4-ol is a sulfur-containing heterocyclic compound featuring a tetrahydrothiopyran (thian) ring substituted at the 4-position with a hydroxyl (-OH) group and a 4-chloro-3-methylphenyl aromatic moiety. The chloro and methyl substituents on the phenyl ring likely enhance lipophilicity and influence electronic properties, which are critical for biological activity or chemical reactivity .

Properties

IUPAC Name |

4-(4-chloro-3-methylphenyl)thian-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClOS/c1-9-8-10(2-3-11(9)13)12(14)4-6-15-7-5-12/h2-3,8,14H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWBNSDZYERYPMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2(CCSCC2)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)C2(CCSCC2)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

4-(4-Chloro-3-methylphenyl)thian-4-ol can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another and can be facilitated by reagents such as halogens or nucleophiles.

Common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. Major products formed from these reactions vary based on the reaction conditions and the nature of the substituents.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may have potential as a biochemical probe to study specific biological pathways.

Medicine: It could be investigated for its potential therapeutic properties.

Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

Conclusion

4-(4-Chloro-3-methylphenyl)thian-4-ol is a compound with significant potential in various fields of scientific research Its unique chemical properties and potential applications make it an interesting subject for further investigation

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-(4-Chloro-3-methylphenyl)thian-4-ol with five structurally related compounds, highlighting substituents, functional groups, molecular weights, and key properties:

Key Research Findings

- N-(4-Chloro-3-methylphenyl)succinamic acid : Exhibits a dihedral angle of 55.03° between the phenyl ring and amide group, with intermolecular O–H⋯O and N–H⋯O hydrogen bonds stabilizing its crystal lattice .

- 4-(4-Chloro-3-methylphenyl)-2,2-dimethyl-4-oxobutyric acid : High purity (97%) makes it suitable for precise synthetic applications, though its commercial availability is currently discontinued .

- 4-(4-Chlorophenyl)sulfanylbutan-1-ol : Linear thioether-alcohol structure lacks the cyclic constraint of thian-4-ol, leading to differences in solubility and conformational flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.